Krasg12C IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Krasg12C IN-2 is a compound designed to inhibit the KRAS G12C mutation, which is a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation leads to the constitutive activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12C IN-2 typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a specific reagent under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product .
化学反応の分析
Types of Reactions
Krasg12C IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may produce an alcohol .
科学的研究の応用
Krasg12C IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation and survival.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating KRAS G12C-mutant cancers.
Industry: Applied in the development of new therapeutic agents targeting KRAS G12C
作用機序
Krasg12C IN-2 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to glycine in KRAS G12C. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cell growth and survival . The molecular targets and pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .
類似化合物との比較
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials
Uniqueness
Krasg12C IN-2 is unique in its binding affinity and specificity for the KRAS G12C mutation. It has shown higher efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development .
特性
分子式 |
C32H35F6N7O3 |
---|---|
分子量 |
679.7 g/mol |
IUPAC名 |
2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1 |
InChIキー |
JOLORSRKBHXPFT-KIQNBNRRSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |
正規SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。